molecular formula C21H18Cl2N2OS2 B2955114 2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-00-4

2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2955114
CAS RN: 877653-00-4
M. Wt: 449.41
InChI Key: BNLQWAJCFFBHLS-UHFFFAOYSA-N
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Description

The compound “2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines, which are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered aromatic ring with four carbon atoms and two nitrogen atoms). It also has a phenethyl group and a dichlorobenzylthio group attached to the thienopyrimidine core .


Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other thienopyrimidines. These compounds can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thienopyrimidines are generally stable, aromatic compounds with moderate to high lipophilicity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones involves starting materials such as 2-cyanomethylbenzoic acid and methyl 3-amino-4-thiophenecarbonate, leading to the production of various substituted derivatives. These compounds are characterized by their physicochemical properties and compared with analogous substituted thienopyrimidinones and benzo isosteres. The differences, especially those associated with the sulfur atom's position, significantly impact their electronic spectra and biological activity profiles (Zadorozhny, Turov, & Kovtunenko, 2010).

Potential Pharmacological Applications

Various derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their central nervous system depressant activity. These studies suggest that certain compounds within this class can exert marked sedative actions, highlighting their potential as therapeutic agents for conditions requiring CNS depression (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Applications in Environmental and Biological Sciences

The development of highly sensitive and selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. Research involving thieno[3,2-d]pyrimidin-4(3H)-one derivatives has led to the design of fluorescent probes that discriminate thiophenols over aliphatic thiols. This showcases the compound's utility in developing advanced sensing technologies for environmental monitoring and biological research (Wang et al., 2012).

Exploration of Non-covalent Interactions

The study of non-covalent interactions in thieno[3,2-d]pyrimidine derivatives is essential for understanding their molecular properties and potential applications. Investigations based on 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have illuminated the role of hydrogen bonds, van der Waals interactions, and other non-covalent forces in determining the structure and reactivity of these compounds. Such insights are invaluable for designing new molecules with tailored properties for specific applications (Zhang et al., 2018).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS2/c22-16-7-6-15(12-17(16)23)13-28-21-24-18-9-11-27-19(18)20(26)25(21)10-8-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLQWAJCFFBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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